molecular formula C14H13F2N3O2 B6575887 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide CAS No. 1203240-34-9

3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide

Cat. No. B6575887
CAS RN: 1203240-34-9
M. Wt: 293.27 g/mol
InChI Key: VGIWRADBZFSDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide, also known as DFDPB, is a chemical compound that has recently been studied for its potential applications in scientific research. DFDPB is a synthetic compound with a unique structure that has been shown to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been shown to be a potent inhibitor of protein kinase C (PKC), and has been used to study the role of PKC in various cellular processes. 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide has also been used to study the effects of PKC inhibition on cell proliferation and apoptosis, as well as the effects of PKC on the expression of certain genes. Additionally, 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide has been used to study the effects of PKC on the regulation of the cell cycle, and the effects of PKC on the activation of certain signaling pathways.

Mechanism of Action

3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide acts as an inhibitor of protein kinase C (PKC), a family of enzymes that are involved in the regulation of a variety of cellular processes. When 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide binds to the active site of the enzyme, it prevents the enzyme from binding to its substrate and thus prevents the enzyme from carrying out its normal function. This inhibition of PKC leads to a decrease in the activity of certain signaling pathways, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The inhibition of PKC by 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of certain cancer cells, as well as to induce apoptosis in certain cells. Additionally, 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide has been shown to affect the expression of certain genes, as well as to alter the activity of certain signaling pathways. Finally, 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide has been shown to have an effect on the regulation of the cell cycle.

Advantages and Limitations for Lab Experiments

The use of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide in laboratory experiments has several advantages. Firstly, it is a relatively inexpensive compound, making it widely available for use in experiments. Secondly, it has been shown to be a potent inhibitor of PKC, making it an ideal tool for studying the effects of PKC inhibition on various cellular processes. Finally, it is a relatively stable compound, making it suitable for use in long-term experiments.
However, there are also some limitations to the use of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide in laboratory experiments. For example, it has been shown to be a relatively weak inhibitor of PKC, meaning that it may not be suitable for use in experiments that require a stronger inhibition of PKC activity. Additionally, 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide has been shown to have a relatively short half-life, meaning that it may not be suitable for use in long-term experiments.

Future Directions

The potential future directions of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide research are numerous. Firstly, further studies could be conducted to determine the effects of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide on other cellular processes, such as cell migration, cell adhesion, and cell differentiation. Secondly, further studies could be conducted to determine the effects of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide on the expression of other genes, as well as the effects of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide on other signaling pathways. Additionally, further studies could be conducted to determine the effects of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide on other types of cells, such as immune cells, stem cells, and neurons. Finally, further studies could be conducted to develop more potent inhibitors of PKC, as well as to develop more stable compounds for use in long-term experiments.

Synthesis Methods

3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide can be synthesized through a multi-step process that begins with the reaction of 2-bromo-3,4-difluorobenzamide with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS). This reaction produces an intermediate compound, which is then reacted with 6-oxo-1,6-dihydropyridazin-1-ylpropyl bromide in the presence of sodium bicarbonate and tetrahydrofuran (THF). The final product is the desired 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide molecule.

properties

IUPAC Name

3,4-difluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O2/c15-11-5-4-10(9-12(11)16)14(21)17-6-2-8-19-13(20)3-1-7-18-19/h1,3-5,7,9H,2,6,8H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIWRADBZFSDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.